molecular formula C9H11ClO2S B8766012 1-(Chloromethyl)-4-(ethylsulfonyl)benzene CAS No. 917396-46-4

1-(Chloromethyl)-4-(ethylsulfonyl)benzene

Cat. No. B8766012
CAS RN: 917396-46-4
M. Wt: 218.70 g/mol
InChI Key: SGRCATYMADRLBX-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-(ethylsulfonyl)benzene is a useful research compound. Its molecular formula is C9H11ClO2S and its molecular weight is 218.70 g/mol. The purity is usually 95%.
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properties

CAS RN

917396-46-4

Molecular Formula

C9H11ClO2S

Molecular Weight

218.70 g/mol

IUPAC Name

1-(chloromethyl)-4-ethylsulfonylbenzene

InChI

InChI=1S/C9H11ClO2S/c1-2-13(11,12)9-5-3-8(7-10)4-6-9/h3-6H,2,7H2,1H3

InChI Key

SGRCATYMADRLBX-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of (4-(ethylsulfonyl)phenyl)methanol (200 mg, 1 mmol) and thionyl chloride (3 mL) was stirred at reflux for 4 h. The solvent was removed under reduced pressure to obtain a gum. Dichloromethane (10 mL) was added, and the mixture was stirred for 5 min and then concentrated under vacuum. This process was repeated two more times to ensure complete removal of thionyl chloride. After residual solvent removal under vacuum, 205 mg of the title compound was obtained as a white solid. HPLC/MS: retention time=2.308 min, [M+H]+=219.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Triphenylphosphine (12.77 g, 481 mmol), carbon tetrachloride (19.0 mL, 197 mmol) and tetrahydrofuran (40 mL) were combined and stirred at room temperature for 15 minutes. A solution of (4-ethanesulfonyl-phenyl)-methanol (4.87 g, 24.4 mmol) in 45 mL tetrahydrofuran was added, then the reaction mixture was heated at 75° C. for 3 hours. The reaction mixture was cooled to room temperature, then partitioned between ethyl acetate (100 mL) and water (100 mL). The organic phase was dried over MgSO4, filtered, and concentrated to give the crude product as an oily solid. A solution of this crude product and dichloromethane was evaporated over silica gel, and the resulting silica gel supported crude product was loaded onto an Analogix SuperFlash™ column. Flash chromatography (15%-35% ethyl acetate in hexanes) afforded 5.16 g (97%) of 4-(ethanesulfonyl)benzyl chloride as a white, crystalline solid. 1H NMR (300 MHz, DMSO-d6) δ ppm 7.88 (d, J=8.2 Hz, 2 H), 7.70 (d, J=8.2 Hz, 2 H), 4.86 (s, 2 H), 3.29 (q, J=7.4 Hz, 2 H), 1.07 (t, J=7.4 Hz, 3 H).
Quantity
12.77 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
Quantity
4.87 g
Type
reactant
Reaction Step Three
Quantity
45 mL
Type
solvent
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

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